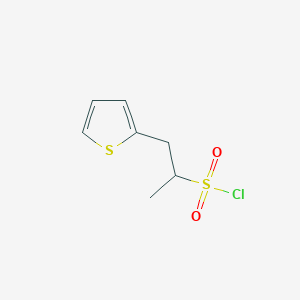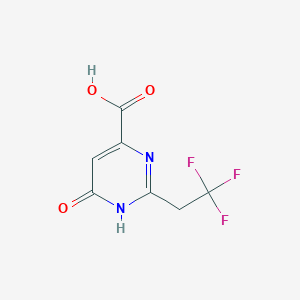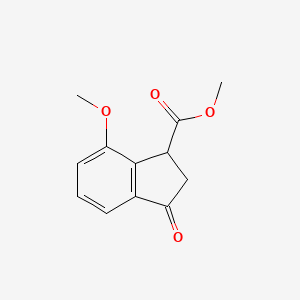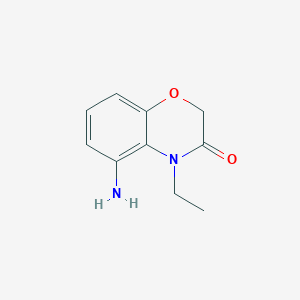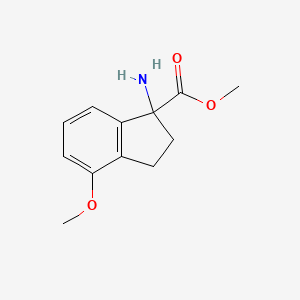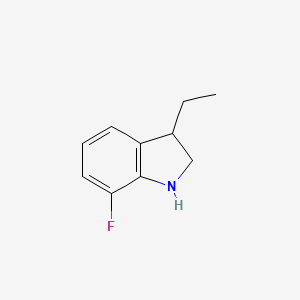![molecular formula C11H17ClO3 B13190036 Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13190036.png)
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is a synthetic organic compound with the molecular formula C11H17ClO3. It is characterized by its unique spirocyclic structure, which includes a spiro[2.4]heptane ring system. This compound is primarily used in research and industrial applications due to its interesting chemical properties and potential reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane with methyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions. Purification steps such as distillation or recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction can lead to the formation of alcohols or alkanes.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted derivatives with functional groups like azides or thiocyanates.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate involves its interaction with specific molecular targets. The chlorine atom and spirocyclic structure play a crucial role in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. This interaction can disrupt cellular processes, leading to its observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 2-chloro-6-methylpyridine-4-carboxylate: Similar in structure but with a pyridine ring.
6-Chloro-4-hydroxy-2H-thieno[2,3-e]-1,2-thiazine-3-carboxylic acid methyl ester: Contains a thieno[2,3-e]-1,2-thiazine ring system.
Uniqueness
Methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate is unique due to its spirocyclic structure, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications where other compounds may not be suitable.
Eigenschaften
Molekularformel |
C11H17ClO3 |
|---|---|
Molekulargewicht |
232.70 g/mol |
IUPAC-Name |
methyl 2-chloro-4,6,6-trimethyl-1-oxaspiro[2.4]heptane-2-carboxylate |
InChI |
InChI=1S/C11H17ClO3/c1-7-5-9(2,3)6-10(7)11(12,15-10)8(13)14-4/h7H,5-6H2,1-4H3 |
InChI-Schlüssel |
RSTCJNSGRSMXSO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(CC12C(O2)(C(=O)OC)Cl)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


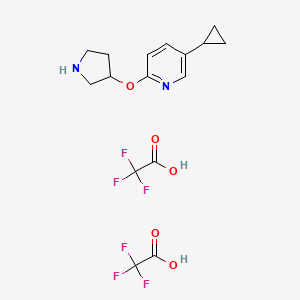
![5-[(Ethylamino)methyl]-N,N-dimethyl-1H-1,2,4-triazol-3-amine](/img/structure/B13189971.png)
![2-[3-(Aminomethyl)oxolan-3-yl]-2-hydroxyacetaldehyde](/img/structure/B13189978.png)
![1-[1-(Aminomethyl)cyclopropyl]butan-1-one](/img/structure/B13189980.png)



